molecular formula C19H24ClN3O3S B12165014 3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one

3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No.: B12165014
M. Wt: 409.9 g/mol
InChI Key: FIZYOECNXOFREG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic, piperazine, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one typically involves multiple steps:

    Formation of the 4-chlorophenyl intermediate: This can be achieved through the chlorination of a suitable phenyl precursor.

    Piperazine ring formation: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the methylsulfonyl group: This step involves the sulfonation of the piperazine ring using methylsulfonyl chloride.

    Pyrrole ring formation: The pyrrole ring is synthesized through a cyclization reaction.

    Final coupling: The final product is obtained by coupling the pyrrole and piperazine intermediates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

    Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution on the aromatic ring can produce various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes in the body, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-piperazinyl-4-(1H-pyrrol-1-yl)butan-1-one: Lacks the methylsulfonyl group.

    3-(4-methylphenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one: Has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

  • The presence of both the methylsulfonyl group and the chlorine atom on the phenyl ring makes 3-(4-chlorophenyl)-1-[4-(methylsulfonyl)piperazin-1-yl]-4-(1H-pyrrol-1-yl)butan-1-one unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C19H24ClN3O3S

Molecular Weight

409.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylsulfonylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one

InChI

InChI=1S/C19H24ClN3O3S/c1-27(25,26)23-12-10-22(11-13-23)19(24)14-17(15-21-8-2-3-9-21)16-4-6-18(20)7-5-16/h2-9,17H,10-15H2,1H3

InChI Key

FIZYOECNXOFREG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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